(+-)-Zoapatanol

Description

Historical Context of (±)-Zoapatanol Discovery and Isolation

The story of (±)-Zoapatanol is deeply rooted in the traditional medicine of Mexico. wikipedia.orgpagepressjournals.org For centuries, indigenous communities, including the Aztecs, utilized a tea prepared from the leaves of the shrub Montanoa tomentosa to induce menstruation, labor, and for other female reproductive health purposes. wikipedia.orgslideshare.netebsco.comnih.govresearchgate.net The Náhuatl name for the plant, "cihuapahtli," translates to "woman's medicine," highlighting its long-standing ethnobotanical role. researchgate.net Historical records documenting the plant's use date back to the 16th century. nih.gov

Intensive scientific investigation into the plant, commonly known as "zoapatle," began in the early 1970s. researchgate.netredalyc.org This research culminated in 1979 when a team of scientists successfully isolated the novel oxepane (B1206615) diterpenoids, zoapatanol (B1236575) and the related compound montanol, from the leaves of Montanoa tomentosa. pagepressjournals.orgredalyc.orgzendy.ioresearchgate.net The isolation process involved a series of chromatographic and chemical procedures to separate the active constituents from the crude plant extract. researchgate.net Early scientific publications on the plant and its components were primarily authored by Mexican researchers and appeared in Spanish-language journals. nih.gov

Significance of (±)-Zoapatanol in Natural Products Chemistry

(±)-Zoapatanol holds considerable significance in the field of natural products chemistry, primarily due to its unusual and complex molecular architecture. zendy.ioopenaccessjournals.com It is a diterpenoid characterized by a rare oxepane (a seven-membered oxygen-containing ring) core, a structural feature that has been identified exclusively within the Montanoa genus. researchgate.netredalyc.orgacs.org This specificity suggests that oxepane diterpenoids could serve as chemotaxonomic markers for this particular group of plants. redalyc.org

The structural complexity of zoapatanol, which includes the oxepane ring, multiple stereocenters, and specific functional groups, made it an attractive and formidable target for total synthesis. researchgate.netacs.org The challenge of recreating such a molecule in the laboratory drives innovation in synthetic organic chemistry. openaccessjournals.comwou.edu Shortly after its isolation, the first total synthesis of the racemic mixture, (±)-zoapatanol, was accomplished in 1980. rsc.orgrice.edu Since then, its structure has become a classic model for organic synthesis, inspiring numerous research groups to develop and report various synthetic strategies, including enantioselective approaches that yield specific stereoisomers. researchgate.netacs.orgnih.govnih.gov These synthetic endeavors have often employed sophisticated chemical reactions to construct the key structural features of the molecule. acs.orgresearchgate.net

| Feature | Description |

| Natural Source | Montanoa tomentosa (Zoapatle) wikipedia.orgpagepressjournals.org |

| Chemical Class | Diterpenoid zendy.io |

| Key Structural Element | Oxepane Ring System zendy.ioacs.org |

| Year of Isolation | 1979 redalyc.org |

| Year of First Total Synthesis | 1980 rsc.org |

Structure

3D Structure

Properties

CAS No. |

75419-15-7 |

|---|---|

Molecular Formula |

C20H34O4 |

Molecular Weight |

338.5 g/mol |

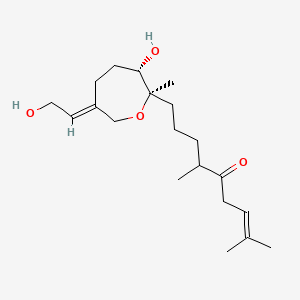

IUPAC Name |

9-[(2R,3S,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,6-dimethylnon-2-en-5-one |

InChI |

InChI=1S/C20H34O4/c1-15(2)7-9-18(22)16(3)6-5-12-20(4)19(23)10-8-17(11-13-21)14-24-20/h7,11,16,19,21,23H,5-6,8-10,12-14H2,1-4H3/b17-11+/t16?,19-,20+/m0/s1 |

InChI Key |

XRDHAXIOHKTIGF-UKHUEATNSA-N |

Isomeric SMILES |

CC(CCC[C@@]1([C@H](CC/C(=C\CO)/CO1)O)C)C(=O)CC=C(C)C |

Canonical SMILES |

CC(CCCC1(C(CCC(=CCO)CO1)O)C)C(=O)CC=C(C)C |

Origin of Product |

United States |

Isolation and Structural Elucidation of ± Zoapatanol

Botanical Source and Traditional Context (Academic Perspective)

(±)-Zoapatanol is a naturally occurring oxepane (B1206615) diterpenoid isolated from the leaves of Montanoa tomentosa. redalyc.orgdrugfuture.com This shrub, belonging to the Asteraceae family, is native to Mexico and parts of Central America. ms-editions.cl In traditional Mexican medicine, the plant is commonly known as "Zoapatle" or "Cihuapahtli". ms-editions.cl

Academic and ethnobotanical studies have documented its extensive history of use, dating back to the 16th century. redalyc.org Infusions prepared from the leaves of Montanoa tomentosa have been traditionally utilized for various purposes related to women's reproductive health, including the induction of menses and labor. drugfuture.com Scientific interest in the plant was catalyzed by these long-standing traditional applications, prompting researchers to investigate its chemical composition to identify the compounds responsible for its reported biological activities. redalyc.orgukzn.ac.za This research led to the isolation of several active constituents, including the novel diterpenoids zoapatanol (B1236575) and montanol. redalyc.orgwikidata.org

Isolation Methodologies for (±)-Zoapatanol

The isolation of (±)-zoapatanol from the plant material is a multi-step process involving extraction and chromatographic purification. The primary source material for the isolation is the dried leaves of Montanoa tomentosa. drugfuture.comecomole.com

The general methodology, as described in the scientific literature, begins with the extraction of the ground leaves using a non-polar solvent such as hexane (B92381). ecomole.com This initial extract contains a complex mixture of compounds. The crude hexane extract is then subjected to further separation. This is typically achieved through column chromatography (CC), a fundamental technique for purifying individual chemical compounds from a mixture. ecomole.com The column is often packed with a stationary phase like silica (B1680970) gel.

A gradient elution system is employed, using solvent mixtures of increasing polarity, such as petrol-EtOAc (ethyl acetate), to separate the components based on their differential adsorption to the stationary phase. ecomole.com Fractions are collected and monitored, often by techniques like Thin Layer Chromatography (TLC), to identify those containing the desired compound. The fractions rich in zoapatanol are combined and may undergo further rounds of purification, such as High-Performance Liquid Chromatography (HPLC), to yield the pure, isolated compound, which presents as a pale yellow oil. drugfuture.comecomole.com

Spectroscopic Characterization and Structural Confirmation of (±)-Zoapatanol

Following isolation, the definitive structure of (±)-zoapatanol was established through comprehensive spectroscopic analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were indispensable in elucidating its unique molecular architecture, which features a substituted oxepane ring. drugfuture.comecomole.com

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra were crucial for determining the structure of zoapatanol. The ¹³C NMR spectrum revealed the presence of 20 carbon atoms, and specific chemical shifts were assigned to each carbon in the molecule through off-resonance decoupled experiments and comparisons with related chemical derivatives. capes.gov.br The proton NMR provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹³C NMR Spectroscopic Data for (±)-Zoapatanol (Data sourced from referenced literature) capes.gov.br

| Carbon Atom | Chemical Shift (δ) in ppm |

| 1 | 29.8 |

| 2 | 25.4 |

| 3 | 42.1 |

| 4 | 38.0 |

| 5 | 212.0 |

| 6 | 48.9 |

| 7 | 135.0 |

| 8 | 134.0 |

| 9 | 19.9 |

| 10 | 22.4 |

| 1' | 34.0 |

| 2' | 29.8 |

| 3' | 78.4 |

| 4' | 37.0 |

| 5' | 28.5 |

| 6' | 85.5 |

| 7' | 145.4 |

| 8' | 121.2 |

| 9' | 59.2 |

| 11' | 24.1 |

Note: The specific solvent and frequency used for these historical measurements are detailed in the original publications.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. msu.edu The fragmentation pattern of the molecular ion can also offer valuable structural clues. libretexts.orgwikipedia.org For (±)-zoapatanol (C₂₀H₃₄O₄), the molecular weight is 338.48 g/mol . drugfuture.com Electron impact (EI) mass spectrometry of zoapatanol produces a molecular ion peak [M]⁺ and a characteristic pattern of fragment ions resulting from the cleavage of specific bonds within the molecule. drugfuture.com The analysis of these fragments helps to confirm the connectivity of atoms and the nature of the functional groups present, such as hydroxyl groups and the ketone, which are consistent with the proposed oxepane diterpenoid structure.

Table 2: Key Mass Spectrometry Data for (±)-Zoapatanol

| Property | Value / Description |

| Molecular Formula | C₂₀H₃₄O₄ |

| Molecular Weight | 338.48 |

| Ionization Method | Electron Impact (EI) |

| Molecular Ion [M]⁺ | m/z 338 |

| Key Fragment Ions | Analysis reveals fragment ions corresponding to the loss of water (H₂O), and cleavage at various points along the side chain and within the oxepane ring, confirming the overall structure. |

Biosynthesis of ± Zoapatanol

Proposed Biosynthetic Pathways of Diterpenoid Oxepanes

The biosynthesis of all plant-derived diterpenoids originates from the C20 precursor geranylgeranyl diphosphate (B83284) (GGPP), which is formed through the methylerythritol 4-phosphate (MEP) pathway in plastids. nih.govnih.gov The construction of a complex molecule like (±)-zoapatanol from the linear GGPP molecule would necessitate a series of enzyme-catalyzed reactions.

While the specific pathway to (±)-zoapatanol is not defined in scientific literature, a hypothetical pathway can be proposed based on established enzymatic reactions in natural product biosynthesis. This process would begin with the cyclization of GGPP by a diterpene synthase (diTPS) to form a foundational bicyclic or tricyclic diterpene skeleton. Following the initial cyclization, the hydrocarbon scaffold would undergo extensive tailoring by oxidative enzymes, primarily cytochrome P450 monooxygenases (P450s). nih.gov

The formation of the characteristic oxepane (B1206615) ring is a critical step. In chemical syntheses, oxepane rings are often formed via the intramolecular cyclization of an epoxy diol. rsc.orgnih.gov It is plausible that a similar mechanism exists in nature, where a P450 enzyme first catalyzes the epoxidation of a double bond on a diterpene intermediate. A subsequent enzymatic or spontaneous ring-opening of the epoxide by a nearby hydroxyl group would then form the seven-membered ether ring. Further oxidations and modifications would be required to install the remaining functional groups, such as the ketone and hydroxyl groups on the side chain.

Identification of Biosynthetic Precursors to (±)-Zoapatanol

The identification of biosynthetic precursors is crucial to understanding the formation of a natural product. For diterpenoids, the pathway begins with simple, universal building blocks that are assembled into the key C20 precursor.

Geranylgeranyl diphosphate (GGPP) is the universal precursor for the biosynthesis of thousands of diterpenoids. nih.gov Studies on Montanoa tomentosa have investigated the biosynthesis of other uterotonic diterpenes found in the plant, such as kaurenoic acid and grandiflorenic acid. nih.gov This research followed the metabolic transformation of a labeled precursor into these diterpenes via GGPP, confirming its role as the central precursor for diterpenoid biosynthesis within this species. nih.gov Therefore, GGPP is firmly established as the primary biosynthetic precursor to the diterpene skeleton of (±)-zoapatanol. The specific downstream intermediates that are sequentially modified to yield the final zoapatanol (B1236575) structure have not yet been isolated or identified.

| Precursor Level | Compound Name | Description |

|---|---|---|

| Primary Precursor | Geranylgeranyl Diphosphate (GGPP) | Universal C20 isoprenoid precursor for all diterpenoid biosynthesis in plants. Confirmed as the precursor for other diterpenes in Montanoa tomentosa. nih.govnih.gov |

| Hypothesized Intermediate | Cyclized Diterpene Scaffold | A bicyclic or tricyclic hydrocarbon intermediate formed from the initial cyclization of GGPP by a diterpene synthase. The exact structure is unknown. |

| Hypothesized Intermediate | Epoxy-diol Diterpenoid | A heavily oxidized intermediate containing an epoxide and a hydroxyl group positioned to allow for intramolecular cyclization to form the oxepane ring. |

Enzymatic Transformations in (±)-Zoapatanol Biosynthesis

The conversion of the linear GGPP into the complex, polycyclic, and highly oxygenated structure of (±)-zoapatanol requires a cascade of specific enzymatic transformations. The primary enzyme families involved in diterpenoid biosynthesis are diterpene synthases (diTPS) and cytochrome P450 monooxygenases (P450s). nih.gov

Initial Cyclization (Diterpene Synthases): The first committed step is the cyclization of GGPP into a parent diterpene hydrocarbon skeleton. This transformation is catalyzed by one or more diTPS enzymes. The specific diTPS responsible for the foundational skeleton of zoapatanol has not been identified.

Oxidative Tailoring (Cytochrome P450s): Following cyclization, the hydrocarbon scaffold undergoes a series of oxidative modifications. These reactions, which add functional groups like hydroxyls (-OH) and ketones (=O), are predominantly catalyzed by P450s. Research on M. tomentosa has identified a putative cytochrome P450-like desaturase responsible for the conversion of kaurenoic acid into grandiflorenic acid, demonstrating that P450s are active in the diterpene pathways of this plant. nih.gov

Oxepane Ring Formation (Hypothesized): The key structural feature of zoapatanol is its oxepane ring. The formation of this seven-membered ether is likely a multi-step enzymatic process. A plausible sequence involves:

Epoxidation: A P450 enzyme introduces an epoxide across a specific double bond of a diterpene intermediate.

Intramolecular Cyclization: A second enzyme, possibly a cyclase or the same P450, or even a spontaneous chemical reaction enabled by the enzyme's active site, facilitates the nucleophilic attack of a nearby hydroxyl group onto one of the epoxide carbons. This ring-opening cyclization forges the C-O-C bond that defines the oxepane ring.

| Enzyme Class | Proposed Function in Zoapatanol Biosynthesis | Status in Montanoa tomentosa |

|---|---|---|

| Diterpene Synthase (diTPS) | Catalyzes the initial cyclization of the linear GGPP precursor to form a foundational diterpene skeleton. | Not yet identified or characterized for the zoapatanol pathway. |

| Cytochrome P450 Monooxygenase (P450) | Catalyzes a series of oxidative reactions including hydroxylations, epoxidations, and ketone formations required to build the final structure. | A putative P450 involved in other diterpene pathways has been characterized in the plant, supporting their role in its metabolism. nih.gov |

| Cyclase/Other | Potentially involved in the final ring-closing step to form the oxepane ring from an epoxy-alcohol precursor. | Hypothetical; no specific enzyme has been identified. |

Total Synthesis Strategies for ± Zoapatanol

Early Total Synthesis Approaches to (±)-Zoapatanol

The initial wave of synthetic efforts in the 1980s focused on constructing the racemic form of Zoapatanol (B1236575). These early routes were foundational, establishing key strategies for assembling the complex molecular architecture and tackling the inherent structural challenges of the target molecule. These approaches laid the groundwork for future, more refined syntheses by identifying critical bond disconnections and effective cyclization strategies.

Key Synthetic Challenges in (±)-Zoapatanol Assembly

The total synthesis of (±)-Zoapatanol presents several significant hurdles that must be overcome through strategic planning and methodological innovation. researchgate.net The primary challenges include:

Pioneering Total Syntheses of (±)-Zoapatanol (e.g., Nicolaou, Chen, Kane)

The first total syntheses of racemic (±)-Zoapatanol were reported in 1980 by the groups of Nicolaou and Chen, followed by other notable approaches, including one from Kane. rsc.org

These seminal syntheses demonstrated the feasibility of constructing the Zoapatanol skeleton and provided different strategic solutions to its core challenges.

Enantioselective Total Synthesis of (+)-Zoapatanol

Following the initial achievements in racemic synthesis, the focus shifted to the more challenging task of producing a single enantiomer, the naturally occurring (+)-Zoapatanol. This required the development of methods that could precisely control the absolute stereochemistry of the chiral centers within the molecule.

Sharpless Asymmetric Dihydroxylation in Stereocontrolled Synthesis

A major breakthrough in the enantioselective synthesis of (+)-Zoapatanol was the application of the Sharpless asymmetric dihydroxylation. acs.orgacs.orgacs.orgnih.gov This powerful reaction allows for the conversion of an alkene into a vicinal diol with a high degree of enantioselectivity. mdpi.comencyclopedia.pub In the context of Zoapatanol synthesis, it was used to establish the critical C2' and C3' stereocenters. researchgate.netacs.org By applying this method to a (Z)-α,β-unsaturated ester precursor, chemists could install the two adjacent hydroxyl groups with the correct absolute configuration, setting the stage for the subsequent formation of the chiral oxepane ring. researchgate.netacs.orgacs.org

Intramolecular Horner-Wadsworth-Emmons Olefination Strategies

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for forming carbon-carbon double bonds, typically with high E-selectivity. alfa-chemistry.comwikipedia.org Its intramolecular variant proved to be a highly effective strategy for constructing the oxepane ring of Zoapatanol. researchgate.netacs.orgconicet.gov.ar In several syntheses, a phosphono-aldehyde intermediate, derived from the diol created by the Sharpless dihydroxylation, was subjected to an intramolecular HWE cyclization. researchgate.netacs.org This key step not only formed the seven-membered ring but also established the required exocyclic double bond, elegantly solving two of the major synthetic challenges in a single transformation. conicet.gov.ar

| Reaction | Purpose in (+)-Zoapatanol Synthesis | Key Features |

|---|---|---|

| Sharpless Asymmetric Dihydroxylation | Establishment of C2' and C3' stereocenters | High enantioselectivity; creates vicinal diol from an alkene precursor. researchgate.netacs.orgmdpi.com |

| Intramolecular Horner-Wadsworth-Emmons (HWE) Olefination | Construction of the oxepane ring and exocyclic double bond | Cyclization of a phosphono-aldehyde; generally provides high E-selectivity for the olefin. researchgate.netconicet.gov.ar |

Advanced Synthetic Methodologies in (±)-Zoapatanol Total Synthesis

Beyond the initial and enantioselective approaches, the quest for more efficient and novel routes to Zoapatanol has led to the exploration of other advanced synthetic methods. These strategies often provide alternative solutions for constructing the key structural motifs of the molecule.

Some of the notable advanced methodologies include:

| Methodology | Application in Zoapatanol Synthesis | Reference |

|---|---|---|

| Ring-Closing Metathesis (RCM) | Formation of the oxepane/oxepene ring | acs.orgacs.orgresearchgate.net |

| Rhodium Carbenoid Cyclization | Alternative formation of the oxepane ring | researchgate.netkisti.re.kr |

| B-Alkyl Suzuki Cross-Coupling | Stereoselective synthesis of alkene precursors | researchgate.netnii.ac.jp |

| Stannic Chloride Catalyzed Isomerization | Stereocontrolled conversion of an epoxy diol to the oxepane core | researchgate.net |

Ring-Closing Metathesis (RCM) Approaches

Ring-Closing Metathesis (RCM) has emerged as a powerful strategy for the construction of the seven-membered oxepane ring inherent to zoapatanol. This approach typically involves the synthesis of an acyclic diene precursor, which is then subjected to a ruthenium-based catalyst to induce cyclization.

One notable application involved the use of a Grubbs first-generation catalyst to transform a diene, synthesized from 1,4-butanediol, into an oxepine intermediate. researchgate.net This initial route, however, faced challenges as the resulting oxepine proved unreactive to subsequent hydroboration and oxidation conditions necessary to proceed with the synthesis. researchgate.net

A successful formal synthesis of (−)-zoapatanol utilized a sequence beginning with an l-malic acid-derived lactone to establish the key stereocenters. researchgate.net O-allylation of a tertiary alcohol intermediate provided the necessary diene for the RCM reaction. researchgate.net This was followed by a palladium-catalyzed formate (B1220265) reduction to yield the 3-methyleneoxepane core. researchgate.net Another approach successfully applied RCM to an unsaturated enol ether to create an advanced oxepene intermediate, which was then carried forward to complete the total synthesis of (+)-zoapatanol. nih.govacs.org These methods highlight the utility of RCM in forming the challenging seven-membered ether ring from strategically designed acyclic precursors. rsc.org

Table 1: Selected Ring-Closing Metathesis (RCM) Reactions in Zoapatanol Synthesis

| Catalyst | Precursor Type | Key Transformation | Reference |

|---|---|---|---|

| Grubbs First-Generation Catalyst | Diene from 1,4-butanediol | Formation of an oxepine intermediate | researchgate.net |

| Not Specified | Diene from L-malic acid | Formation of 3-methyleneoxepane core | researchgate.net |

| Not Specified | Unsaturated enol ether | Formation of an advanced oxepene intermediate | nih.govacs.org |

Suzuki Cross-Coupling Reactions in Zoapatanol Synthesis

The Suzuki cross-coupling reaction is a cornerstone in several total syntheses of zoapatanol, primarily for the stereoselective construction of carbon-carbon bonds. This palladium-catalyzed reaction has been pivotal in assembling key fragments of the molecule.

In an enantioselective total synthesis of (+)-zoapatanol, Cossy and coworkers employed a Suzuki cross-coupling as a crucial early step. researchgate.netacs.orgnih.gov They coupled a vinyl iodide with an organoborane to stereoselectively prepare a (Z)-α,β-unsaturated ester. acs.orgnih.gov This intermediate was then subjected to a Sharpless asymmetric dihydroxylation to set the two contiguous stereocenters of the future oxepane ring. researchgate.netacs.orgnih.gov The reaction, catalyzed by Pd(PPh3)2Cl2 with K3PO4 as the base, proceeded in good yield. researchgate.net

Another stereoselective synthesis utilized a B-alkyl Suzuki cross-coupling reaction. nih.gov This key step enabled the efficient synthesis of a trisubstituted alkene, which was a critical precursor for the subsequent formation of the oxepane ring. nih.govresearchgate.net This approach highlights the power of the Suzuki reaction to create sterically hindered C(sp²)–C(sp³) bonds with high fidelity.

Table 2: Examples of Suzuki Cross-Coupling in Zoapatanol Synthesis

| Researchers | Catalyst | Coupling Partners | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cossy et al. | Pd(PPh3)2Cl2 | Vinyl Iodide & Organoborane | (Z)-α,β-unsaturated ester | 74% | researchgate.net |

| Raghavan & Babu | Not Specified | Not Specified & B-alkyl borane | Trisubstituted alkene intermediate | Not Specified | nih.gov |

Tsuji-Trost Allylation Applications

The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, has been explored as a strategic method for attaching the functionalized side chain to the pre-formed oxepane ring of zoapatanol. gla.ac.uk This reaction involves the formation of a π-allyl palladium complex from an allylic substrate, which is then attacked by a nucleophile. organic-chemistry.orgwikipedia.org

Research in this area aims to optimize conditions for the efficient coupling of the complex side chain to the oxepane core. gla.ac.uk The work of Stoltz and colleagues has been influential in developing methodologies applicable to this transformation. gla.ac.uk The reaction is typically facilitated by a palladium catalyst and a phosphine (B1218219) ligand. gla.ac.ukwikipedia.org The key challenge lies in controlling the regioselectivity and stereoselectivity of the nucleophilic attack on the non-symmetric allyl intermediate. While specific applications in a completed total synthesis of zoapatanol are still under development, the methodology shows significant promise for the convergent assembly of the target molecule. gla.ac.ukgla.ac.uk

Table 3: Conceptual Application of Tsuji-Trost Allylation in Zoapatanol Synthesis

| Reaction Component | Description | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | e.g., [π-allylpalladium chloride dimer] | Forms the reactive η³ π-allyl complex | gla.ac.ukwikipedia.org |

| Ligand | e.g., Phosphine ligands | Modulates reactivity and selectivity | gla.ac.ukwikipedia.org |

| Allylic Substrate | Oxepane with an allylic leaving group | The electrophile providing the connection point | gla.ac.uk |

| Nucleophile | Anion of the zoapatanol side chain | Forms the new C-C bond for the side chain | gla.ac.uk |

Rhodium Carbenoid Cyclization Tactics

The formation of the seven-membered oxepane ring has been effectively achieved using rhodium carbenoid cyclization. researchgate.net This strategy involves the intramolecular insertion of a rhodium carbenoid into a C-H or O-H bond to forge the cyclic ether.

In a model study, (E)-geraniol was converted into an epoxy iodide. researchgate.netresearchgate.net Reaction with the anion of ethyl acetate, followed by epoxide opening, diazo-transfer, and acetylation, generated the key α-diazo-β-keto ester substrate for the cyclization. researchgate.netresearchgate.net Treatment of this substrate with rhodium(II) acetate catalyzed the decomposition of the diazo group to form a rhodium carbenoid, which then underwent intramolecular O-H insertion to yield the desired model oxepane in good yield. researchgate.netresearchgate.net This tactic demonstrates a powerful method for constructing the oxepane core through a C-O bond formation event, leveraging the predictable reactivity of rhodium carbenoids. rsc.org

Table 4: Rhodium Carbenoid Cyclization for Oxepane Formation

| Catalyst | Substrate | Key Transformation | Yield | Reference |

|---|---|---|---|---|

| Rhodium(II) acetate | α-diazo-β-keto ester derived from (E)-geraniol | Intramolecular O-H insertion of a rhodium carbenoid | Good | researchgate.netresearchgate.net |

Epoxide Opening and Cascade Cyclization Strategies

One of the earliest and most biomimetic approaches to constructing the zoapatanol oxepane core relies on the intramolecular opening of a strategically placed epoxide. rice.edu This method mimics the proposed biosynthetic pathway of many polyether natural products.

The first total synthesis of (±)-zoapatanol by Nicolaou and coworkers featured a regioselective epoxide opening as the key ring-forming step. rsc.orgrice.edu They prepared a dihydroxy epoxide intermediate and treated it with a strong base, dimsyl potassium, in DMSO. rsc.org This promoted a regioselective intramolecular attack of one hydroxyl group onto the epoxide, forming the desired oxepane in 75% yield. rsc.org

In a different approach, Cookson and Liverton employed a Lewis acid-catalyzed cyclization. rsc.org They synthesized an epoxy diol intermediate, which upon treatment with stannic chloride (SnCl4), isomerized to the target oxepane with an inversion of configuration at the tertiary carbon atom. researchgate.netresearchgate.net This acid-catalyzed cyclization of an epoxy-diol proved to be an effective method for constructing the seven-membered ring. soton.ac.uk These strategies showcase the versatility of epoxide chemistry in complex natural product synthesis, allowing for ring formation under either basic or acidic conditions. mdpi.com

Table 5: Epoxide Opening Strategies for Oxepane Ring Formation

| Researchers | Reagent/Catalyst | Substrate | Key Transformation | Yield | Reference |

|---|---|---|---|---|---|

| Nicolaou et al. | Dimsyl potassium | Dihydroxy epoxide | Base-promoted intramolecular epoxide opening | 75% | rsc.org |

| Cookson & Liverton | Stannic chloride (SnCl4) | Epoxy diol | Lewis acid-catalyzed isomerization/cyclization | 79% | rsc.org |

Metal-Catalyzed Coupling Reactions in Oxepane Ring Formation

Beyond the specific named reactions above, other metal-catalyzed coupling strategies have been instrumental in forming the oxepane ring of zoapatanol. A prominent example is the intramolecular Horner-Wadsworth-Emmons (HWE) olefination.

In their enantioselective total synthesis, Cossy and coworkers utilized an intramolecular HWE reaction to construct the oxepane core. researchgate.netacs.orgnih.gov This key step involved treating a phosphono-aldehyde intermediate with a base, such as sodium hydride or n-butyllithium. acs.org The resulting phosphonate (B1237965) anion attacks the aldehyde intramolecularly, and subsequent elimination of the phosphate (B84403) byproduct forms the endocyclic double bond within the newly formed seven-membered ring, yielding an oxepinone intermediate. acs.org This strategy was also central to another total synthesis of (+)-zoapatanol, underscoring its reliability for building the oxepane ring system. nih.govacs.org Additionally, carboalumination of an alkyne followed by quenching with ethylene (B1197577) oxide was used to generate a key homoallylic alcohol, which was then elaborated into the oxepane ring, demonstrating the utility of aluminum-mediated C-C bond formation. soton.ac.uk

Table 6: Intramolecular Horner-Wadsworth-Emmons (HWE) Cyclization

| Researchers | Reagents | Substrate | Key Transformation | Reference |

|---|---|---|---|---|

| Cossy et al. | n-BuLi or NaH | Phosphono-aldehyde | Intramolecular olefination to form an oxepinone | acs.orgnih.gov |

| Cossy et al. | Not Specified | Not Specified | Intramolecular olefination to form an oxepene | nih.govacs.org |

Analogues of ± Zoapatanol and Structure Activity Relationship Sar Studies

Design Principles for (±)-Zoapatanol Analogues

The design of (±)-zoapatanol analogues is guided by several key principles aimed at optimizing biological activity while maintaining a favorable pharmacological profile. A central strategy involves modifying the core structure and peripheral functional groups to probe their importance in receptor binding and efficacy. The fundamental approach is rooted in the principles of structure-activity relationship (SAR), where systematic structural alterations are correlated with changes in biological outcomes.

Key design considerations include:

Simplification of the Core Structure: Researchers have explored the replacement of the complex oxepane (B1206615) ring with simpler or more rigid heterocyclic systems to ease synthesis and potentially improve stability and activity. An example is the transformation of the oxepane into a 3,8-dioxabicyclo[3.2.1]octane system. nih.gov

Modification of the Side Chain: The side chain of zoapatanol (B1236575) is a critical determinant of its biological activity. Design strategies often involve altering the length, rigidity, and functional groups of this chain. For instance, converting the 5-keto group on the nonenyl side chain to a hydroxyl group has been shown to enhance potency. nih.gov

Introduction of Stereochemical Diversity: The stereochemistry of the chiral centers in both the oxepane ring and the side chain is crucial for biological activity. The design of new analogues often involves the synthesis of specific stereoisomers to understand the optimal three-dimensional arrangement for interaction with the biological target. nih.gov This is based on the principle that enantiomers can have vastly different pharmacological activities due to the stereospecific nature of their biological targets. nih.gov

Bioisosteric Replacement: This principle involves substituting certain functional groups with others that have similar physical or chemical properties to investigate their role in the molecule's activity and to potentially improve pharmacokinetic properties.

These design principles are part of an iterative process where the biological data from one set of analogues informs the design of the next generation of compounds. drugdesign.org

Synthetic Strategies for (±)-Zoapatanol Analogues

A variety of synthetic strategies have been developed to construct (±)-zoapatanol and its analogues, reflecting the structural complexity of the oxepane ring and the stereochemically rich side chain.

Common synthetic approaches include:

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the construction of the seven-membered oxepane ring from acyclic precursors. rsc.orgresearchgate.net This method offers a high degree of functional group tolerance and has been applied in the asymmetric synthesis of zoapatanol. researchgate.net

Intramolecular Cyclization Reactions: Various intramolecular cyclization strategies have been employed. These include the rhodium carbenoid mediated cyclization to form the oxepane ring and the intramolecular Horner-Wadsworth-Emmons olefination. researchgate.netresearchgate.net Another key strategy involves the stannic chloride catalyzed isomerization of an epoxy diol to the oxepane core. researchgate.net

Cross-Coupling Reactions: Suzuki cross-coupling reactions have been utilized to stereoselectively construct the trisubstituted alkenes present in the side chain of zoapatanol. researchgate.net Nickel-catalyzed coupling reactions have also been instrumental in building key fragments of the molecule. rsc.org

Strategies from Chiral Pool Starting Materials: Many syntheses commence from readily available chiral starting materials, such as L-malic acid or D-glucose derivatives, to establish the desired stereocenters in the final molecule. researchgate.netresearchgate.net

These synthetic methodologies have not only enabled the total synthesis of (±)-zoapatanol but have also provided access to a wide array of analogues for detailed SAR studies. acs.org

Structure-Activity Relationship (SAR) Investigations of (±)-Zoapatanol and its Analogues

The systematic investigation of the structure-activity relationships of (±)-zoapatanol and its analogues has provided crucial insights into the structural requirements for their biological activity.

Modifications to the central oxepane ring have a profound impact on the biological activity of zoapatanol analogues.

Bicyclic Analogues: A significant enhancement in potency was observed when the oxepane ring was transformed into a more rigid 3,8-dioxabicyclo[3.2.1]octane system. This structural change likely locks the molecule into a more favorable conformation for binding to its biological target. nih.gov One such analogue, a demethyl analogue of ORF 13811, which incorporates this bicyclic core, has shown potent antigestational activity. rsc.org

Ring Size and Heteroatom Variation: The seven-membered oxepane ring itself is a key feature. While extensive data on varying the ring size is limited in the provided context, the general importance of the oxepane motif in biologically active natural products is well-established. rsc.org

| Core Modification | Effect on Bioactivity | Reference |

| Oxepane to 3,8-dioxabicyclo[3.2.1]octane | Significant enhancement in potency | nih.gov |

| Demethylation of bicyclic analogue (ORF 13811) | Potent antigestational agent | rsc.org |

The side chain of (±)-zoapatanol plays a pivotal role in its biological activity, and modifications to this part of the molecule have been extensively studied.

Modification of the Keto Group: Conversion of the 5-keto group on the nonenyl side chain to a hydroxyl group has been shown to enhance potency. nih.gov This suggests that a hydrogen bond donating or accepting group at this position is favorable for activity.

Side Chain Length and Unsaturation: The length and degree of unsaturation in the side chain are important. While specific details on variations are limited in the provided context, the presence of the trisubstituted alkene is a recurring feature in active compounds. researchgate.net

Terminal Group Modification: The terminal prenyl group of the side chain is also a site for modification. The synthesis of analogues with altered terminal groups has been a strategy to probe the binding pocket of the biological target. acs.org

Stereochemistry is a critical factor governing the biological activity of (±)-zoapatanol and its analogues. The specific three-dimensional arrangement of atoms can lead to significant differences in pharmacological effects between stereoisomers. nih.gov

Control of Stereocenters: The synthesis of enantiomerically pure or enriched analogues is crucial for elucidating the stereochemical requirements for activity. Asymmetric synthesis strategies are employed to control the stereocenters at C2' and C3' of the oxepane ring. researchgate.net

Enantiomeric Differentiation: The biological targets of drugs are chiral, and thus they can differentiate between enantiomers of a chiral drug. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.govnih.gov In the context of zoapatanol, the synthesis of specific stereoisomers, such as (+)-(2'S,3'R)-Zoapatanol, has been a major focus to isolate the most active form. researchgate.netacs.org

Conformational Rigidity: The stereochemistry of the molecule dictates its preferred conformation. The introduction of rigid structural elements, such as the bicyclic core, can pre-organize the molecule into a bioactive conformation, thereby enhancing its potency. nih.gov

The profound influence of stereochemistry underscores the importance of stereoselective synthesis in the development of potent and selective zoapatanol analogues. nih.gov

Biological Activities of ± Zoapatanol in in Vitro Models

Uterotonic Activity in Isolated Tissue Models

(±)-Zoapatanol has been identified as a substance with uteroactive properties. researchgate.net In vitro studies using isolated uterine tissue from guinea pigs have been instrumental in characterizing its effects. These assays typically involve mounting uterine strips in an organ bath and recording their contractile responses to the compound. nih.govnih.govajol.info

Research has shown that (±)-Zoapatanol can induce contractions in uterine muscle tissue. redalyc.org However, its potency is considered to be less than that of other compounds isolated from Montanoa tomentosa, such as kaurenoic acid and kauradienoic acid. researchgate.net A synthetic analog of zoapatanol (B1236575), ORF 13811, has also been shown to induce contractions in uterine strips from guinea pigs. nih.govcapes.gov.br The activity of zoapatle extracts has been observed to be reproducible across various animal models, including rats, guinea pigs, dogs, hamsters, and monkeys. redalyc.org

The following table summarizes the findings on the uterotonic activity of (±)-Zoapatanol and its analogs in isolated tissue models.

| Compound/Extract | Animal Model | Key Findings |

| (±)-Zoapatanol | Guinea Pig | Induces uterine contractions, but is less potent than kaurene compounds. researchgate.net |

| Zoapatle aqueous crude extract | Guinea Pig, Rat, Hamster, Cat, Rhesus Monkey | Demonstrates uterotonic effects across multiple species. nih.gov |

| ORF 13811 (synthetic analog) | Guinea Pig | Induces contractions in uterine strips. nih.govcapes.gov.br |

In Vitro Cytotoxicity and Antineoplastic Investigations

Investigations into the cytotoxic and potential antineoplastic activities of compounds from Montanoa species have been conducted. While some related compounds have shown cytotoxic effects in various cancer cell line tests, there is limited specific information available regarding the in vitro cytotoxicity of (±)-Zoapatanol itself. redalyc.org

For instance, other compounds isolated from Montanoa species have demonstrated cytotoxicity in KB and P-388 test systems. redalyc.org The potential for compounds to exhibit cytotoxic and antineoplastic properties is a significant area of research. core.ac.ukmdpi.comnih.gov

Antimicrobial Properties in In Vitro Assays

The antimicrobial potential of extracts from plants containing (±)-Zoapatanol has been explored. researchgate.net In vitro assays are a standard method for evaluating the ability of a substance to inhibit the growth of microorganisms. njppp.combrieflands.comresearchgate.net

While research has been conducted on the antimicrobial activity of extracts from Montanoa species, specific data on the direct antimicrobial effects of isolated (±)-Zoapatanol is not extensively detailed in the available literature. redalyc.orgcore.ac.uk

Other Reported In Vitro Biological Activities

Beyond its uterotonic effects, other in vitro biological activities of compounds related to (±)-Zoapatanol have been reported. A synthetic analog of zoapatanol, ORF 13811, was found to contract rat aortic strips, indicating a vasoconstrictor profile. nih.govcapes.gov.br However, this analog had no direct effect on isolated guinea pig atria or papillary muscle. nih.govcapes.gov.br

| Compound | Biological Activity | Model System | Observation |

| ORF 13811 (synthetic analog) | Vasoconstrictor activity | Rat aortic strips | Induced contraction. nih.govcapes.gov.br |

| ORF 13811 (synthetic analog) | Cardiac muscle effects | Isolated guinea pig atria and papillary muscle | No direct effect observed. nih.govcapes.gov.br |

Molecular and Cellular Mechanism of Action of ± Zoapatanol

Receptor Binding Studies and Target Identification

The precise molecular target for (±)-Zoapatanol remains elusive, with current research pointing towards an interaction with unidentified receptors.

Biological evaluations of synthetically prepared (±)-Zoapatanol have shown that it exerts potent spasmogenic effects on certain smooth muscle tissues. Specifically, studies on cat coronary arteries indicated that the compound-induced constriction was not affected by antagonists of other known vasoactive substances. This suggests that Zoapatanol (B1236575) appears to interact with yet-unidentified receptors on vascular smooth muscle to produce its effects. researchgate.netcapes.gov.br

While the exact receptor for (±)-Zoapatanol is unknown, research into the crude extracts of Montanoa tomentosa has suggested several possibilities, although these are not confirmed for Zoapatanol itself. The uterotonic effects of the plant extract are thought to potentially involve direct stimulation of β-adrenergic receptors and/or cholinergic receptors located in the smooth muscle cell membrane. mdpi.com However, it is still not known which specific receptor within these pathways might be involved. mdpi.comresearchgate.net Other compounds isolated from Montanoa tomentosa have been shown to interact with the GABAA receptor, which is associated with the plant's anxiolytic properties rather than its uterotonic or anti-fertility actions. pagepressjournals.orgunipa.itresearchgate.net

Modulation of Cellular Signaling Pathways

(±)-Zoapatanol's influence on cellular signaling appears to be distinct from well-established pathways, though its structural motifs have inspired the development of compounds that interact with other systems.

Currently, there is no direct evidence to suggest that (±)-Zoapatanol modulates the Wnt signaling pathway. However, the unique oxepane (B1206615) structure of Zoapatanol has served as an inspiration for the biology-oriented synthesis of compound libraries. dntb.gov.ua From these libraries, structurally related oxepane analogs have been identified as modulators of the Wnt pathway. dntb.gov.ua This connection is, therefore, indirect and relates to synthetic analogs rather than (±)-Zoapatanol itself.

Separately, other sesquiterpene lactones isolated from the Montanoa genus have been found to inhibit the transcription factor NF-κβ (nuclear factor kappa-light-chain-enhancer of activated B cells), a key component in inflammatory signaling. redalyc.org

Studies comparing the biological activity of (±)-Zoapatanol to prostaglandins (B1171923) reveal both similarities in effect and distinct mechanistic differences. (±)-Zoapatanol demonstrated potent activity comparable to prostaglandin (B15479496) endoperoxide analogs in causing constriction of coronary arteries and contraction of the guinea-pig ileum. capes.gov.br

However, in stark contrast to prostaglandins, (±)-Zoapatanol had no effect on the aggregation of human blood platelets or on the contraction of rabbit and rat uterus preparations in the same study. capes.gov.br This indicates that while it can mimic certain prostaglandin-induced spasmogenic effects, it operates through a different mechanism that does not involve the same receptors or pathways responsible for platelet aggregation or uterine contraction in these models. capes.gov.br

Further insight comes from a synthetic analog, ORF 13811. In vitro studies showed ORF 13811 induced contractions of uterine strips from guinea pigs. In these assays, the analog was found to be approximately 1/30th to 1/50th as potent as prostaglandin F2 alpha (PGF2α). nih.gov This suggests that while the mechanism is distinct, the downstream contractile effects on certain tissues can be compared in potency to those of prostaglandins.

Biochemical Investigations of (±)-Zoapatanol's Cellular Effects

Biochemical and in vitro pharmacological studies have elucidated specific cellular responses to (±)-Zoapatanol and its analogs, highlighting its activity as a contractor of smooth muscle.

A key study on synthetically produced (±)-Zoapatanol detailed its biological effects across various tissues. The findings are summarized in the table below.

| Tissue/Cell Type | Species | Effect of (±)-Zoapatanol | Reference |

| Coronary Artery | Cat | Potent Constriction | capes.gov.br |

| Ileum | Guinea-pig | Contraction | capes.gov.br |

| Blood Platelets | Human | No Effect on Aggregation | capes.gov.br |

| Uterus | Rabbit | No Effect | capes.gov.br |

| Uterus | Rat | No Effect | capes.gov.br |

Investigations into the synthetic analog ORF 13811 provide additional information on potential biochemical effects. ORF 13811 was shown to be a potent contractor of both uterine and vascular smooth muscle. nih.gov It induced contractions in rat aortic strips, though it was about 15 times less potent than PGF2α in this system. nih.gov Furthermore, administration of ORF 13811 to pregnant baboons resulted in a decrease in serum progesterone (B1679170) levels, which correlated with its contragestational activity. nih.gov While these effects are from an analog, they provide a model for the potential biochemical outcomes of (±)-Zoapatanol action.

| Compound | Tissue/Model | Observed Effect | Potency Comparison | Reference |

| ORF 13811 | Guinea Pig Uterine Strips | Contraction | ~1/30 to 1/50 vs PGF2α | nih.gov |

| ORF 13811 | Rat Aortic Strips | Contraction | ~1/15 vs PGF2α | nih.gov |

| ORF 13811 | Pregnant Baboons | Decrease in Serum Progesterone | - | nih.gov |

Future Research Directions for ± Zoapatanol

Development of Novel Synthetic Routes to Access Complex Analogues

The intricate structure of (±)-zoapatanol, characterized by a substituted oxepane (B1206615) ring and a functionalized side chain, presents a considerable synthetic challenge. researchgate.netacs.org Over the years, several total syntheses have been reported, each employing unique strategies to construct the key structural features. researchgate.netnih.govrsc.orggoogle.com Future research in this area is geared towards not only improving the efficiency and stereoselectivity of the total synthesis but also developing versatile synthetic platforms to generate a diverse library of complex analogues. acs.orgnih.govnih.govresearchgate.net

More recent strategies have incorporated powerful synthetic methodologies to streamline the process. Notable advancements include:

Ring-Closing Metathesis (RCM): The application of RCM to an unsaturated enol ether has provided an efficient route to an advanced oxepene intermediate, a key precursor to the zoapatanol (B1236575) core. nih.govacs.org

Intramolecular Horner-Wadsworth-Emmons (HWE) Olefination: This reaction has been successfully employed to construct the oxepane ring system. acs.orgnih.gov

Suzuki Cross-Coupling: Used to prepare a (Z)-α,β-unsaturated ester, a key fragment for building the side chain. acs.org

Sharpless Asymmetric Dihydroxylation: This method allows for the precise control of the C2' and C3' stereocenters in the oxepane ring. acs.orgnih.gov

Acid-Catalyzed Cyclization: The isomerization of an epoxy diol using a Lewis acid like stannic chloride offers another pathway to the oxepane ring. rsc.org

A significant goal for future synthetic endeavors is the development of routes that are not only efficient but also highly adaptable. An ideal synthetic strategy would allow for the late-stage diversification of the zoapatanol scaffold. For instance, a chemoselective nucleophilic addition/Birch reduction process on a Weinreb amide has been shown to be effective for introducing the β,γ-unsaturated ketone in the side chain and could be adapted to create various analogues. acs.org The ability to readily modify the side chain is particularly important, as studies have shown that alterations in this region can significantly impact biological activity. For example, converting the 5-keto group to a hydroxyl function was found to enhance potency. nih.gov

Furthermore, the development of synthetic routes to access bicyclic analogues has opened new avenues for exploring structure-activity relationships. rsc.org These constrained analogues can provide valuable insights into the bioactive conformation of zoapatanol. The synthesis of 3,8-dioxabicyclo[3.2.1]octane analogues, for instance, led to a significant enhancement in potency, with one compound, ORF 13811, being selected for further biological evaluation. nih.gov

| Key Synthetic Strategy | Description | Reference |

|---|---|---|

| Ring-Closing Metathesis (RCM) | Formation of an advanced oxepene intermediate from an unsaturated enol ether. | nih.govacs.org |

| Intramolecular Horner-Wadsworth-Emmons (HWE) Olefination | Construction of the oxepane ring. | acs.orgnih.gov |

| Suzuki Cross-Coupling | Preparation of a (Z)-α,β-unsaturated ester for the side chain. | acs.org |

| Sharpless Asymmetric Dihydroxylation | Stereocontrolled introduction of hydroxyl groups at C2' and C3'. | acs.orgnih.gov |

| Acid-Catalyzed Cyclization of Epoxy Diol | Isomerization to form the oxepane ring. | rsc.org |

Advanced Chemical Biology Probes Based on (±)-Zoapatanol Scaffold

The unique structure and biological activity of (±)-zoapatanol make its scaffold an excellent starting point for the design of advanced chemical biology probes. pnas.orgnih.gov These probes are powerful tools for identifying and studying the biological targets and pathways modulated by zoapatanol and its analogues. nih.govnih.gov Future research in this area will focus on creating sophisticated probes that can be used for a variety of applications, including target identification, imaging, and mechanistic studies. nih.govescholarship.orgmdpi.com

The development of such probes involves the strategic incorporation of reporter tags, such as fluorophores or affinity labels (e.g., biotin), onto the zoapatanol scaffold. biorxiv.org A key consideration in probe design is to ensure that the modification does not significantly alter the compound's inherent biological activity. Therefore, synthetic routes that allow for the late-stage introduction of these tags are highly desirable.

One promising approach is the use of bioorthogonal chemistry, which involves reactions that can occur in a biological environment without interfering with native biochemical processes. escholarship.org For example, a zoapatanol analogue could be synthesized with a small, inert functional group, such as an azide (B81097) or an alkyne. This modified compound could then be introduced into a biological system, and a reporter tag bearing the complementary reactive partner could be added to specifically label the targets of the zoapatanol probe.

The development of fluorescent probes based on the zoapatanol scaffold would be particularly valuable for visualizing the subcellular localization of the compound and its targets. nih.govmdpi.com Near-infrared (NIR) fluorescent probes are especially advantageous for in vivo imaging due to their deep tissue penetration and low background fluorescence. mdpi.com

Another exciting direction is the creation of activity-based probes (ABPs). ABPs are designed to covalently bind to the active site of specific enzymes, allowing for the profiling of enzyme activity in complex biological samples. mdpi.com A zoapatanol-based ABP could be used to identify the specific enzymes that interact with the compound, providing direct insights into its mechanism of action.

The ultimate goal of developing these advanced chemical biology probes is to move beyond simply identifying that zoapatanol has a biological effect and to begin to understand the precise molecular interactions that underlie this activity. This knowledge is crucial for the rational design of more potent and selective therapeutic agents.

Elucidation of Complete Biosynthetic Pathway Enzymes

The biosynthesis of (±)-zoapatanol in Montanoa tomentosa is a complex process that is not yet fully understood. redalyc.org While precursors such as pre-zoapatanol have been identified, the specific enzymes that catalyze the intricate series of reactions to form the final oxepane diterpenoid remain largely unknown. researchgate.netredalyc.org Elucidating the complete biosynthetic pathway is a key area for future research, as it could enable the biotechnological production of zoapatanol and its analogues.

The biosynthesis of terpenoids, the class of natural products to which zoapatanol belongs, generally proceeds through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway to produce the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com In plants, both pathways are typically functional, with the MVA pathway providing the precursors for sterols and the MEP pathway for other terpenoids. mdpi.com The subsequent steps in zoapatanol biosynthesis would involve the action of terpene synthases to form the basic carbon skeleton, followed by a series of modifications by enzymes such as cytochromes P450 and dehydrogenases to introduce the various functional groups and construct the oxepane ring.

Future research in this area will likely involve a combination of approaches:

Transcriptome and Genome Sequencing: Sequencing the genome and transcriptome of Montanoa tomentosa will provide a comprehensive list of all the genes expressed in the plant. This data can then be mined to identify candidate genes for the enzymes involved in zoapatanol biosynthesis, based on their homology to known terpene biosynthetic enzymes from other species. researchgate.net

Enzyme Assays: Once candidate genes have been identified, they can be expressed in a heterologous host, such as yeast or E. coli, and the resulting enzymes can be tested for their ability to catalyze specific reactions in the proposed biosynthetic pathway.

Metabolomic Analysis: Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, can be used to identify and quantify the various intermediates in the biosynthetic pathway. teacher.co.keresearchgate.netmdpi.com This information can help to piece together the sequence of reactions.

The identification and characterization of the complete set of biosynthetic enzymes for zoapatanol would be a major scientific achievement. It would not only provide fundamental insights into the biochemistry of this unique natural product but also open up the possibility of metabolic engineering to produce zoapatanol and novel analogues in microbial or plant-based systems. This would provide a sustainable and scalable source of these compounds for further research and development.

Deeper Molecular Profiling of (±)-Zoapatanol's Interactions

While the contragestational effects of (±)-zoapatanol have been the primary focus of past research, a more comprehensive understanding of its molecular interactions is needed to fully appreciate its therapeutic potential. nih.govnih.gov Future research should aim to perform a deeper molecular profiling of zoapatanol's interactions with various cellular components to uncover its full range of biological activities.

This can be achieved through a variety of modern "omics" technologies:

Proteomics: This approach can be used to identify all the proteins that interact with zoapatanol in a cell or tissue. This can be done using techniques such as affinity chromatography with a zoapatanol-based probe, followed by mass spectrometry to identify the bound proteins.

Transcriptomics: By analyzing the changes in gene expression that occur in cells treated with zoapatanol, researchers can identify the signaling pathways and cellular processes that are affected by the compound.

Metabolomics: This involves the comprehensive analysis of all the small-molecule metabolites in a biological system. researchgate.net By examining how the metabolome changes in response to zoapatanol treatment, researchers can gain insights into the compound's effects on cellular metabolism.

In addition to these omics approaches, more targeted studies can be performed to investigate the interaction of zoapatanol with specific molecular targets. For example, if a particular enzyme is identified as a potential target through proteomics, its interaction with zoapatanol can be characterized in detail using techniques such as enzyme kinetics and structural biology. Computational methods, such as molecular docking, can also be used to predict how zoapatanol might bind to its targets and to guide the design of new analogues with improved affinity and selectivity. nih.gov

Q & A

Q. What are the key synthetic strategies employed in the total synthesis of (±)-zoapatanol?

(±)-Zoapatanol’s synthesis primarily relies on oxepane ring construction , achieved through methods such as:

- Epoxide ring-opening : Acid- or base-catalyzed cyclization of dihydroxy epoxides (e.g., SnCl₄ in Nicolaou’s approach or dimethylsulfoxide钾 in Chen’s work ).

- Ring-closing metathesis (RCM) : Grubbs catalysts (1st or 2nd generation) to form oxepane rings from dienes, as in Hou’s synthesis .

- Horner–Wadsworth–Emmons (HWE) olefination : For side-chain installation . These strategies address stereochemical challenges, with yields varying based on catalyst choice and reaction conditions .

Q. How is the stereochemical configuration of (±)-zoapatanol determined in synthetic studies?

Stereochemical assignments are validated via:

- NMR spectroscopy : Analysis of coupling constants and NOE correlations to confirm relative configurations .

- X-ray crystallography : Definitive proof of absolute configuration in intermediates or final products .

- Chiral auxiliaries or Sharpless epoxidation : To establish enantiomeric purity in asymmetric syntheses .

Q. What biological activity drives interest in (±)-zoapatanol, and how is it evaluated?

(±)-Zoapatanol exhibits antifertility activity , linked to its ability to induce uterine contractions in guinea pigs. Key evaluations include:

- Contragestational assays : Measuring inhibition of embryo implantation in early pregnancy .

- Structure-activity relationship (SAR) studies : Modifications to the oxepane core or side chains (e.g., converting the 5-keto group to a hydroxyl enhances potency) .

Advanced Research Questions

Q. How can discrepancies in reported yields of oxepane-forming reactions be reconciled across syntheses?

Yield variations arise from:

- Catalyst efficiency : Grubbs 2nd-generation catalysts improve RCM yields compared to 1st-generation .

- Substrate pre-organization : Pre-installed ketones or protecting groups (e.g., THP) minimize side reactions during cyclization .

- Reaction optimization : Acidic vs. basic conditions (e.g., SnCl₄ vs. KOtBu) impact regioselectivity in epoxide ring-opening . Systematic screening of solvents (DMSO vs. THF) and temperatures is critical for reproducibility .

Q. What methodologies address contradictions in structure-activity relationships (SAR) for zoapatanol analogues?

Contradictions in SAR are resolved through:

- Comparative bioassays : Standardized protocols for evaluating antifertility activity across labs (e.g., guinea pig vs. murine models) .

- Computational modeling : Docking studies to predict interactions with prostaglandin receptors or other targets .

- Stereochemical control : Testing enantiomers to isolate pharmacophore contributions .

Q. How can modern catalytic methods (e.g., photoredox or enzymatic catalysis) improve (±)-zoapatanol synthesis?

Innovations include:

- Baeyer–Villiger monooxygenases (BVMOs) : For enantioselective lactone formation, leveraging enzyme engineering to enhance thermostability .

- Photoredox C–H activation : To streamline side-chain functionalization without protecting groups .

- Flow chemistry : For high-throughput optimization of RCM or epoxide-opening steps .

Q. What strategies validate the biological mechanism of (±)-zoapatanol in the absence of a confirmed molecular target?

Mechanistic studies employ:

- Prostaglandin pathway inhibition : Testing zoapatanol’s effect on COX-1/COX-2 activity or PGF₂α levels .

- Gene expression profiling : RNA-seq to identify uterine contraction-related genes (e.g., oxytocin receptors) .

- Pharmacological antagonists : Using indomethacin to block prostaglandin synthesis and assess activity loss .

Methodological Guidance

Q. What frameworks are recommended for designing SAR studies on zoapatanol analogues?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Q. How should researchers handle conflicting data in synthetic route optimization?

Apply iterative hypothesis testing :

- Control experiments : Isolate variables (e.g., catalyst, solvent) to identify yield-limiting steps .

- Cross-lab validation : Reproduce key steps (e.g., Nicolaou’s epoxide cyclization) using published protocols .

- Data transparency : Report failed attempts (e.g., Cossy’s oxepine hydrogenation challenges) to guide future work .

Q. What are best practices for integrating (±)-zoapatanol’s folk medicine history into modern research?

- Ethnopharmacological validation : Compare traditional preparations (zoapatle tea) with purified zoapatanol in bioassays .

- Historical data analysis : Correlate anecdotal efficacy (e.g., menstrual induction) with preclinical models .

- Interdisciplinary collaboration : Partner with ethnobotanists to identify understudied Montanoa species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.